REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([C:13]2[O:14]C=CC=2)=[CH:11][C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]1.Cl[O-].[Na+].[O-:25]Cl=O.[Na+].[OH-].[Na+]>C(#N)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([C:13]([OH:14])=[O:25])=[CH:11][C:10]([C:18]([F:21])([F:20])[F:19])=[N:9]1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)N1N=C(C=C1C=1OC=CC1)C(F)(F)F
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
NaH2PO4
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
520 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring to
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the temperature below 11° C
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
to reach room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
To the reaction mixture was added 80 mL of concentrated hydrochloric acid dropwise
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted twice with ethyl acetate
|
Type
|
ADDITION
|
Details
|
the combined organic extracts were added dropwise rapidly
|
Type
|
TEMPERATURE
|
Details
|
a cooled (<15° C.) solution of 300 g of NAHSO3 in 1300 mL of water
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Small portions of chlorobutane were added
|
Type
|
FILTRATION
|
Details
|
The product was collected via filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)N1N=C(C=C1C(=O)O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |